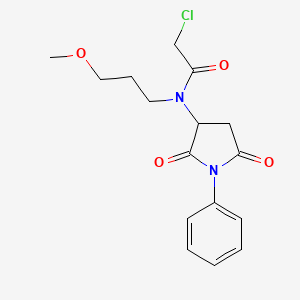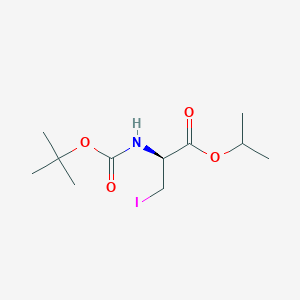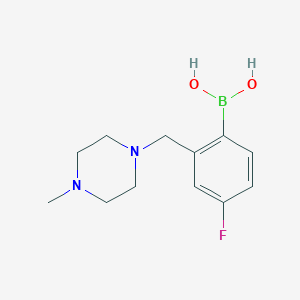
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Übersicht
Beschreibung
The compound “3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid” is likely a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The boronic acid group can form reversible covalent bonds with proteins, which can be useful in drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis and medicinal chemistry due to their versatility in cross-coupling reactions. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the importance of boronic acid derivatives in synthesizing biologically active compounds (Qiu et al., 2009). Similarly, benzoxaboroles, a class of compounds including benzoxaborole derivatives of phenylboronic acids, have been reviewed for their broad spectrum of applications in medicinal chemistry due to their drug-like properties, ranging from anti-bacterial to anti-inflammatory agents (Nocentini et al., 2018).
Chemosensors and Biological Applications
Phenylboronic acid derivatives have been explored for their applications in developing chemosensors for detecting various analytes, including metal ions and anions, due to their high selectivity and sensitivity (Roy, 2021). This indicates the potential of "3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid" in similar sensing and detection applications.
Biomedical Research
The compound's structural features, particularly the boronic acid moiety, suggest its relevance in drug discovery and development. Boronic acid derivatives have been studied for their therapeutic potential, including in neurodegenerative and psychiatric diseases, where they exhibit various biological activities such as antioxidant, anti-inflammatory, and enzyme modulation effects (Ramos-Hryb et al., 2017).
Environmental and Analytical Chemistry
Phosphonic acid derivatives, related to boronic acids through their use of a central atom bonded to oxygen atoms, have been utilized in a wide range of applications from bioactive properties to environmental sensing. This underscores the potential utility of boronic acid derivatives in environmental monitoring and protection (Sevrain et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, being a derivative of piperazine and boronic acid, may interact with various biological targets. Piperazine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Boronic acids are known to form reversible covalent complexes with proteins, particularly enzymes, which can modulate their activity .
Mode of Action
The compound likely interacts with its targets through the formation of covalent bonds, facilitated by the boronic acid moiety. The piperazine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Given the broad biological activities of piperazine and boronic acid derivatives, it could potentially influence a variety of pathways .
Pharmacokinetics
Piperazine derivatives generally exhibit good absorption and distribution profiles . The presence of the boronic acid could potentially influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Piperazine derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic acids is known to be pH-dependent .
Biochemische Analyse
Biochemical Properties
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The compound interacts with the catalytic sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell . This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can lead to the activation of stress response pathways, such as the unfolded protein response, which helps cells cope with the accumulation of misfolded proteins . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of proteasomes, forming a covalent bond with the catalytic threonine residue. This binding inhibits the proteolytic activity of the proteasome, preventing the degradation of proteins and leading to their accumulation within the cell . Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of proteasomes, resulting in prolonged stress responses and alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as cellular apoptosis and tissue damage, due to excessive inhibition of proteasomes and the accumulation of damaged proteins . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting proteasome activity, leading to the accumulation of specific proteins and metabolites within the cell . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, the compound may interact with binding proteins that facilitate its localization and accumulation in specific tissues . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with proteasomes and other cellular components . Additionally, the compound may be targeted to specific organelles, such as the endoplasmic reticulum, where it can modulate protein folding and degradation processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPBVNDRFHGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
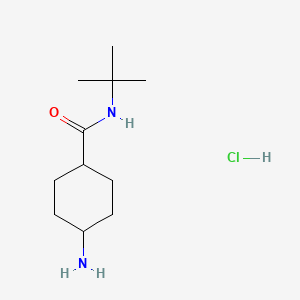
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)
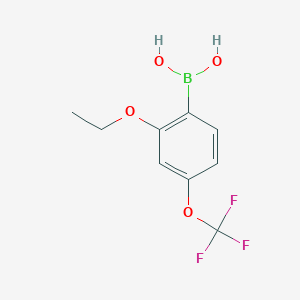

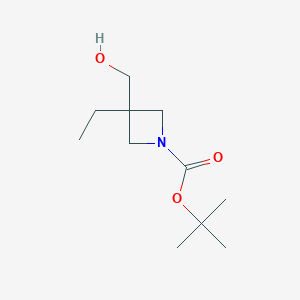
![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)
